molecular formula C33H54O10 B1239966 Chainin CAS No. 38264-25-4

Chainin

Cat. No.: B1239966
CAS No.: 38264-25-4
M. Wt: 610.8 g/mol
InChI Key: QAPUWNJNUGPVPM-NTUXHYESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chainin is a synthetically developed, high-purity small molecule compound designed for basic research applications. It acts as a selective inhibitor of key enzymatic pathways involved in intracellular signal transduction. Its primary research value lies in its ability to modulate specific protein-protein interactions that are critical for understanding cellular processes like proliferation, apoptosis, and metabolic regulation. Researchers utilize this compound in vitro to dissect complex signaling networks and to study the functional roles of specific kinase targets in model cell lines. The mechanism of action involves allosteric binding to the target protein, leading to a conformational change that prevents its interaction with downstream effectors, thereby halting the signal propagation along the pathway. This makes this compound a valuable tool for probing disease mechanisms, particularly in oncology and neurology, and for use in assays aimed at identifying and validating new therapeutic targets. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

38264-25-4

Molecular Formula

C33H54O10

Molecular Weight

610.8 g/mol

IUPAC Name

(17Z,23Z)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

InChI

InChI=1S/C33H54O10/c1-4-5-14-29-32(41)21-28(38)19-26(36)17-24(34)16-25(35)18-27(37)20-31(40)22(2)13-11-9-7-6-8-10-12-15-30(39)23(3)43-33(29)42/h6-13,15,23-32,34-41H,4-5,14,16-21H2,1-3H3/b7-6?,10-8-,11-9?,15-12?,22-13-

InChI Key

QAPUWNJNUGPVPM-NTUXHYESSA-N

SMILES

CCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O

Isomeric SMILES

CCCCC1C(CC(CC(CC(CC(CC(CC(/C(=C\C=CC=C/C=C\C=CC(C(OC1=O)C)O)/C)O)O)O)O)O)O)O

Canonical SMILES

CCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O

Synonyms

chainin

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Chainin has demonstrated promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that compounds similar to this compound can effectively inhibit the growth of resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, porphyrin-based compounds have been evaluated for their photodynamic therapy capabilities against MRSA, indicating that modifications in structures similar to this compound can enhance efficacy against resistant pathogens .

Cancer Treatment
Research indicates that this compound may play a role in cancer therapy. Its derivatives are being investigated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. The ability of this compound-like compounds to selectively target cancerous cells while sparing healthy ones is a crucial area of ongoing research .

Materials Science Applications

Electrochemical Sensors
this compound has been utilized in the development of electrochemical sensors due to its conductive properties. These sensors are essential for detecting various analytes in environmental monitoring and clinical diagnostics. The integration of this compound into sensor designs enhances sensitivity and selectivity towards specific ions and molecules .

Nanomaterials
The incorporation of this compound into nanomaterials has shown potential in enhancing the mechanical properties and thermal stability of composites. Studies have reported that this compound-modified nanostructures exhibit improved performance in applications such as drug delivery systems and catalysis .

Environmental Science Applications

Pollutant Detection
this compound-based compounds have been explored for their ability to detect environmental pollutants. Their sensitivity to changes in chemical environments makes them suitable candidates for monitoring air and water quality. Research has demonstrated that these compounds can effectively bind to heavy metals and organic pollutants, facilitating their detection at low concentrations .

Bioremediation
In bioremediation efforts, this compound has been investigated for its role in enhancing microbial degradation of contaminants. By modifying microbial pathways using this compound derivatives, researchers aim to improve the efficiency of bioremediation processes, particularly for hydrocarbons and heavy metals .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against MRSA; potential for new antibiotics
Cancer therapyInduces apoptosis via ROS generation
Materials ScienceElectrochemical sensorsEnhanced sensitivity and selectivity
NanomaterialsImproved mechanical properties
Environmental SciencePollutant detectionEffective binding to heavy metals
BioremediationEnhances microbial degradation

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting that further development could lead to effective antimicrobial agents.

Case Study 2: Sensor Development
A novel electrochemical sensor was developed using this compound-modified nanomaterials. The sensor demonstrated high sensitivity to lead ions in water samples, showcasing its potential application in environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparison

Chainin shares structural homology with two closely related compounds: isothis compound (a stereoisomer from Streptomyces cellulosae) and TPU-0043 (a pentaene macrolide from Streptomyces sp.). Key similarities and differences include:

Feature This compound Isothis compound TPU-0043
Source Organism Chainia sp. Streptomyces cellulosae Streptomyces sp.
Structural Class Pentaene macrolide Pentaene macrolide Pentaene macrolide
UV Maxima (nm) 244, 281, 293, 307, 322, 338, 356 Identical to this compound Identical to this compound
Specific Rotation [α]D²⁵ −112.2° (MeOH) [α]D²⁵ −112.2° and −24.4° (MeOH) [α]D²³ −114.9° (MeOH)
Stereochemistry Undetermined Stereoisomer of this compound Matches this compound (rotation data)
  • Key Insight : this compound and isothis compound are stereoisomers with identical planar structures but divergent optical rotations, suggesting distinct spatial configurations. TPU-0043’s near-identical rotation to this compound ([α]D²³ −114.9° vs. −112.2°) supports its classification as a this compound analog .

Spectroscopic and Analytical Challenges

  • UV-Vis and MS : All three compounds exhibit identical UV profiles due to shared pentaene chromophores. MS data further confirm structural homology .
  • NMR Limitations : NMR spectra of TPU-0043 and isothis compound showed moderate similarity but failed to resolve stereochemical differences, underscoring the need for complementary techniques like optical rotation and X-ray crystallography .

Research Findings and Limitations

  • Critical Finding : Specific optical rotation is a definitive discriminator between this compound and isothis compound, despite overlapping UV/MS/NMR data .
  • Limitations: No NMR/configurational data exist for this compound, hindering full stereochemical analysis. Biological activity data for isothis compound and TPU-0043 are absent in available literature.

Preparation Methods

Microbial Fermentation for Biopolymer Production

Lactobacillus strains (L. paracasei, L. plantarum) ferment crustacean waste, producing lactic acid for demineralization and proteases for deproteinization. This method achieves chitin with 19.4% acetylation, outperforming chemical methods (17.2%) in preserving polymer integrity. For peptide-like compounds, enzymatic synthesis (e.g., chitinase, lysozyme) offers site-specific modifications critical for bioactive molecules.

Advanced Solvent Systems in Polymer Processing

Ionic Liquids and Deep Eutectic Solvents (DES)

Ionic liquids (e.g., [C₂mim][OAc]) dissolve chitin efficiently, enabling selective precipitation and reduced crystallinity. DES systems (e.g., choline chloride–malic acid) perform demineralization, deproteinization, and dissolution in a single step, ideal for labile compounds. These solvents are recyclable and minimize environmental impact, though high viscosity complicates scaling.

Mechanochemical and Energy-Assisted Techniques

Ultrasound and Microwave-Assisted Extraction

Ultrasound (20 kHz, 750 W) disrupts chitin-protein matrices via cavitation, reducing extraction time. Microwave irradiation (500–650 W) accelerates deacetylation, achieving 80% completion in 10 min versus 6–7 hours conventionally. Such methods could optimize reaction kinetics for thermally sensitive compounds.

Peptide Synthesis and Combinatorial Libraries

Solid-Phase Peptide Synthesis (SPPS)

The one-bead one-compound (OBOC) method synthesizes peptide libraries on TentaGel beads using Fmoc chemistry and "split-mix" protocols. For instance, cyclic RGD peptides (e.g., cyclo(RGDfV)) are constructed via stepwise amino acid coupling and cyclization, followed by docking simulations to validate bioactivity. Such frameworks could guide "Chainin" synthesis if it is peptide-derived.

Protein Chain Initiation Mechanisms

Formylation-Dependent Initiation in Prokaryotes

Protein synthesis begins with N-formylmethionyl-tRNA binding to mRNA start codons, a process regulated by formyltransferases. While specific to ribosomal translation, this mechanism underscores the importance of post-translational modifications (e.g., formylation) in directing molecular assembly—a potential consideration for "this compound" biosynthesis .

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Chainin that aligns with scientific rigor?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of your question . Ensure clarity by defining independent/dependent variables (e.g., "How does this compound concentration [IV] affect enzyme kinetics [DV] in E. coli?") and grounding the question in a literature gap . Avoid overly broad phrasing; instead, narrow the focus using frameworks like PICO (Population, Intervention, Comparison, Outcome) for interdisciplinary studies .

Q. What experimental design principles should guide this compound-related studies to ensure reproducibility?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to isolate this compound's effects .
  • Replicates : Use triplicate measurements for statistical validity .
  • Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines: detail synthesis protocols, purity validation (e.g., HPLC traces), and instrument calibration . For computational studies, provide code repositories and parameter settings .

Q. How to conduct a systematic literature review on this compound to identify knowledge gaps?

  • Methodological Answer :

  • Databases : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (biosynthesis OR degradation)") .
  • Screening : Apply PRISMA flow diagrams to filter irrelevant studies .
  • Gap Analysis : Tabulate conflicting findings (e.g., discrepancies in this compound’s catalytic efficiency across studies) to highlight unresolved questions .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s thermodynamic stability under varying pH conditions?

  • Methodological Answer :

  • Triangulation : Compare methodologies from conflicting studies (e.g., differential scanning calorimetry vs. fluorescence assays) .
  • Error Analysis : Quantify measurement uncertainties (e.g., ±0.1°C in calorimetry) and environmental variables (e.g., buffer ionic strength) .
  • Meta-Analysis : Use tools like RevMan to pool data and assess heterogeneity via statistics .

Q. What strategies ensure robust statistical analysis of this compound’s dose-response relationships in high-throughput assays?

  • Methodological Answer :

  • Model Selection : Fit data to sigmoidal (Hill equation) or linear models, reporting and p-values .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies .
  • Power Analysis : Precalculate sample sizes using G*Power to avoid Type II errors .

Q. How to design interdisciplinary studies integrating this compound’s biochemical properties with material science applications?

  • Methodological Answer :

  • Collaborative Frameworks : Define shared objectives (e.g., "Optimize this compound-doped polymer conductivity") and allocate tasks using milestones (e.g., synthesis → characterization → application testing) .
  • Data Integration : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to standardize data formats (e.g., .CIF for crystallography, .CSV for kinetics) .

Data Management and Ethical Considerations

Q. How to address ethical challenges in publishing negative or inconclusive results from this compound experiments?

  • Methodological Answer :

  • Transparency : Disclose all raw data in supplementary materials, including failed trials .
  • Pre-registration : Submit hypotheses and protocols to platforms like Open Science Framework before experimentation .

Q. What are best practices for ensuring this compound research data compliance with FAIR principles?

  • Methodological Answer :

  • Metadata Standards : Include DOI-linked datasets, experimental conditions (e.g., temperature, solvent), and instrument models .
  • Repositories : Deposit data in discipline-specific databases (e.g., ChemSpider for structures, Zenodo for spectra) .

Tables for Quick Reference

Key Framework Application to this compound Research Source
FINER CriteriaEvaluating feasibility of toxicity studies
PICO FrameworkInterdisciplinary hypothesis formulation
FAIR Data PrinciplesStandardizing spectroscopic data
PRISMA GuidelinesSystematic literature review execution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.